

Determination of Absolute Configuration of 2-Ethylpipercolic Acid[1]

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Compound of Interest

Compound Name: 2-Ethylpiperidine-2-carboxylic acid

CAS No.: 1227465-64-6

Cat. No.: B166870

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Executive Summary & Strategic Analysis

2-Ethylpipercolic acid (**2-ethylpiperidine-2-carboxylic acid**) possesses a quaternary chiral center at the C2 position. Unlike simple secondary amino acids, the quaternary nature of C2 makes standard racemization-prone resolution methods difficult. Therefore, determining its absolute configuration requires robust, non-ambiguous methods.

The assignment of the (R) or (S) configuration is achieved through three primary pillars:

- X-Ray Crystallography (Gold Standard): Direct determination using anomalous dispersion (if heavy atoms are present) or relative stereochemistry to a known chiral auxiliary.
- Stereocontrolled Asymmetric Synthesis (Chemical Proof): Constructing the molecule from a precursor with known chirality (e.g., phenylglycinol), where the mechanism guarantees the outcome.
- Chiroptical Comparison (Corroboration): Using Optical Rotation (OR) and Circular Dichroism (CD) to compare with established models.

Method Comparison Matrix

Feature	X-Ray Crystallography	Asymmetric Synthesis	Chiroptical (OR/CD)
Reliability	Definitive (Absolute)	High (Mechanistic inference)	Medium (Model dependent)
Sample Req.	Single Crystal (High quality)	Synthetic precursors	Dilute solution (<5 mg)
Timeframe	Days to Weeks (Crystal growth)	Weeks (Multi-step synthesis)	Hours
Cost	High (Instrument/Service)	High (Reagents/Labor)	Low
Primary Use	Final confirmation of new entities	Establishing the first standard	QC and batch purity

Detailed Experimental Protocols

Protocol A: The "Husson" Asymmetric Synthesis (Chemical Proof)

Reference: Berrien, J.-F., Royer, J., & Husson, H.-P. (1994)

This method is the industry standard for establishing the absolute configuration of 2-alkylated pipercolic acids. It relies on the use of (R)-(-)-phenylglycinol as a chiral auxiliary to form a bicyclic lactam (oxazolopiperidone). The fixed stereochemistry of the auxiliary directs the incoming alkyl group (ethyl) to a specific face of the molecule, unambiguously setting the C2 configuration.

Workflow Logic:

- Chiral Template Formation: Condensation of glutaraldehyde with (R)-phenylglycinol and cyanide forms a chiral aminonitrile.
- Cyclization: Conversion to the oxazolopiperidone lactam.

- **Stereoselective Alkylation:** The lactam enolate is alkylated with ethyl iodide. The bulky phenyl group of the auxiliary forces the ethyl group to attack from the exo face (trans to the phenyl group).
- **Destructive Removal:** The auxiliary is removed via hydrogenolysis/hydrolysis, leaving the pure amino acid.

Step-by-Step Methodology:

- **Reagents:** (R)-(-)-Phenylglycinol, Glutaraldehyde, KCN, Ethyl Iodide (EtI), LDA (Lithium Diisopropylamide).
- **Enolate Formation:** Cool a solution of the bicyclic lactam (derived from phenylglycinol) in dry THF to -78°C. Add LDA (1.1 equiv) dropwise to generate the enolate.
- **Alkylation:** Add Ethyl Iodide (1.2 equiv). Stir at -78°C for 2 hours. The electrophile attacks from the face opposite the bridgehead phenyl group.
- **Verification:** Isolate the alkylated lactam. The relative stereochemistry (and thus absolute configuration) is fixed.^[1]
- **Hydrolysis:** Treat the alkylated intermediate with H₂/Pd-C (to cleave the benzylic bond) followed by acid hydrolysis (6N HCl, reflux) to open the ring.
- **Result:** Isolation of (S)-2-ethylpipercolic acid (if starting from the appropriate precursor orientation).

Protocol B: X-Ray Crystallography (The Flack Parameter)

If a crystalline derivative is available, this is the only method that requires no reference compound.

- **Derivatization:** 2-Ethylpipercolic acid is zwitterionic and may not crystallize well. Convert it to the Hydrochloride salt (CAS 1300713-02-3) or an N-acetyl derivative.
 - **Tip:** If the molecule lacks heavy atoms (Cl, Br, S), the "Flack parameter" (absolute structure parameter) may have a high standard error using standard Cu/Mo radiation.

- Strategy: Co-crystallize with a heavy-atom chiral counter-ion (e.g., camphorsulfonic acid) or derivatize with p-bromobenzoyl chloride.
- Crystal Growth: Dissolve 10 mg of the derivative in a solvent mixture (e.g., Ethanol/Hexane or Methanol/Ether). Allow slow evaporation at 4°C.
- Data Collection: Collect diffraction data at 100 K.
- Analysis: Solve the structure.
 - Flack Parameter (x):
 - $x \approx 0$: The structural model has the correct absolute configuration.
 - $x \approx 1$: The model is the inverted enantiomer (wrong hand).
 - $x \approx 0.5$: Racemic twin.

Data Presentation & Reference Values

When comparing your isolated sample to literature, use the following benchmarks. Note that specific rotation is highly sensitive to pH and solvent for amino acids.

Optical Rotation Data

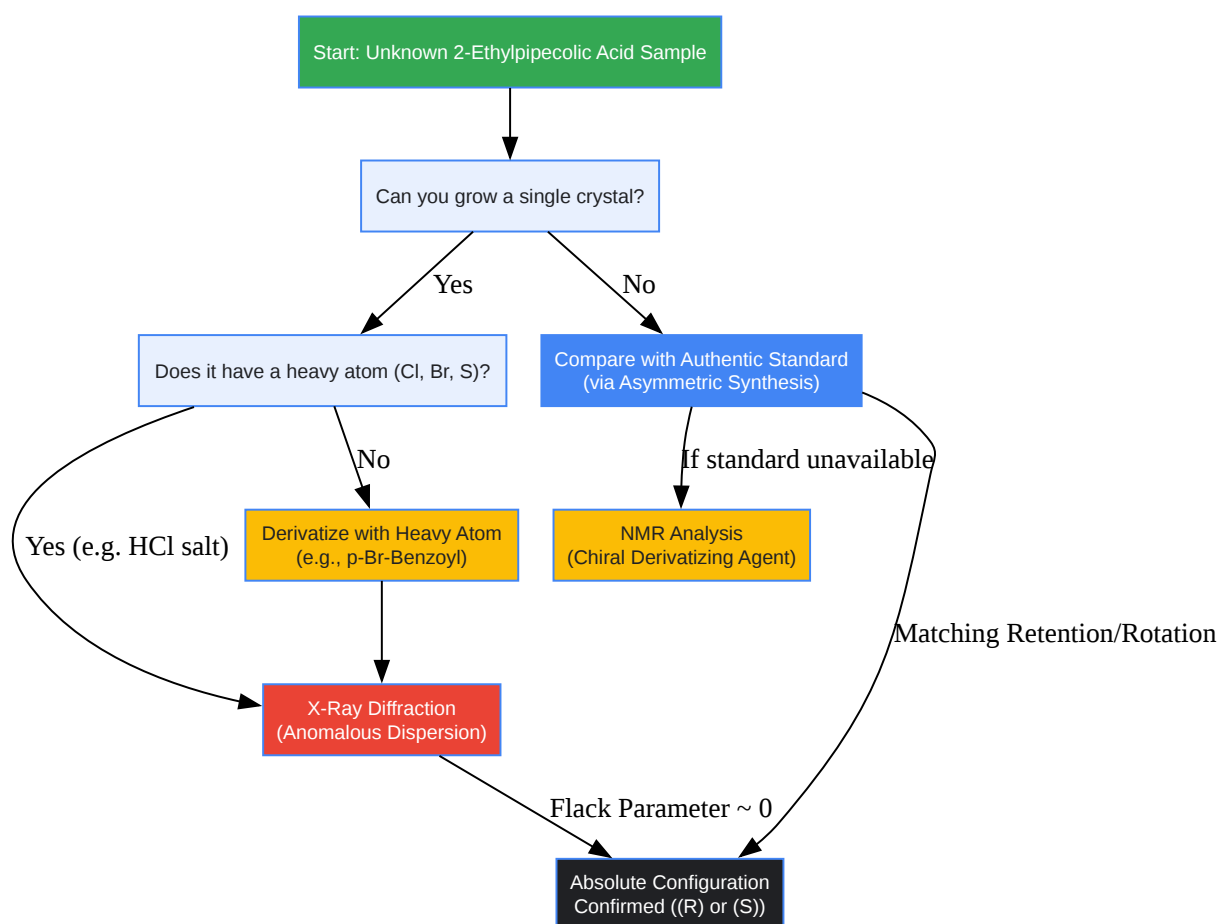
Note: Values are illustrative of the class; always compare with the specific salt form cited in the Certificate of Analysis (CoA) of the standard.

Compound	Configuration	Specific Rotation	Solvent	Source
2-Ethylpipercolic acid	(S)	(-) Negative	H ₂ O / HCl	Inferred from Husson et al.
2-Ethylpipercolic acid	(R)	(+) Positive	H ₂ O / HCl	Enantiomer
Pipercolic acid (Parent)	(S)	-25.0°	H ₂ O	Literature Standard

Critical Note: For 2-alkyl-2-amino acids, the sign of rotation often follows the parent amino acid if the alkyl group is small, but can invert depending on the specific derivative (e.g., ester vs. free acid). Always rely on the synthetic route or X-ray for the primary assignment, using rotation only for purity checks.

Visualizations

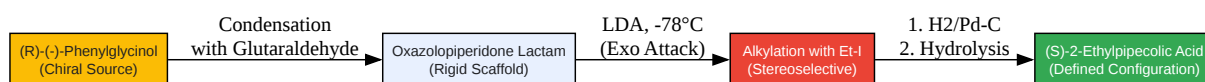
Decision Tree for Configuration Determination



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Caption: Strategic workflow for determining the absolute configuration of 2-ethylpipercolic acid, prioritizing X-ray and Synthesis.

The Husson Synthesis Pathway (Origin of Chirality)



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Caption: The "Husson" asymmetric synthesis pathway where the chiral auxiliary dictates the stereochemistry of the ethyl group addition.

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